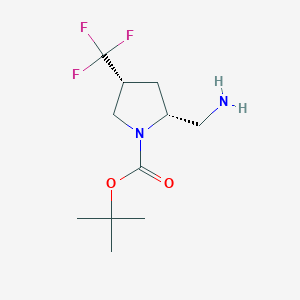
tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of interest in various fields of chemistry and biology It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl nitrite as a reagent under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient reagents and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl and trifluoromethyl groups influences the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite, which is used for N-nitrosation reactions . Other reagents may include oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, N-nitrosation reactions yield N-nitroso compounds, while oxidation and reduction reactions yield corresponding oxidized or reduced products.
Scientific Research Applications
tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations . In biology and medicine, it may be studied for its potential biological activity and therapeutic applications. The unique reactivity of the tert-butyl and trifluoromethyl groups makes this compound valuable in the development of new chemical entities and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The presence of the aminomethyl group allows for potential interactions with enzymes and receptors, while the trifluoromethyl group may enhance the compound’s stability and bioavailability. Detailed studies on the molecular targets and pathways involved are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives with different substituents. Examples include compounds with different alkyl or aryl groups attached to the pyrrolidine ring.
Uniqueness: The uniqueness of this compound lies in the combination of the tert-butyl, aminomethyl, and trifluoromethyl groups
Properties
Molecular Formula |
C11H19F3N2O2 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-7(11(12,13)14)4-8(16)5-15/h7-8H,4-6,15H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
CAZDCDPHBWRBQU-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


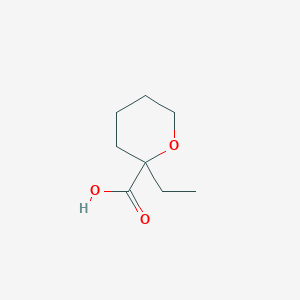
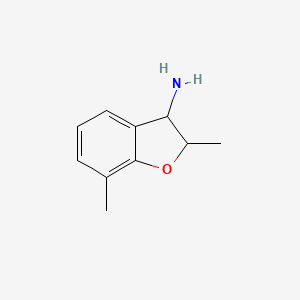

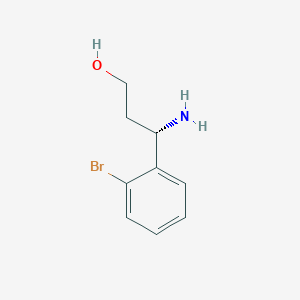
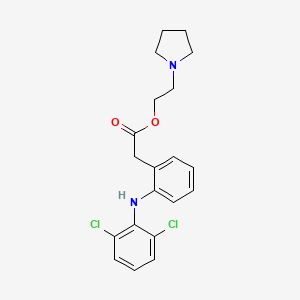
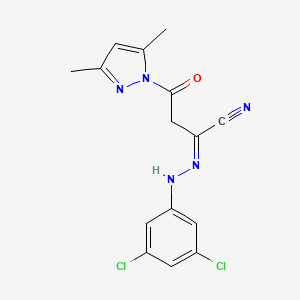
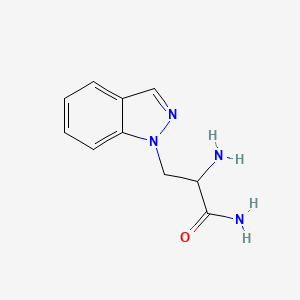

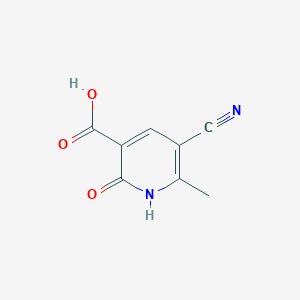
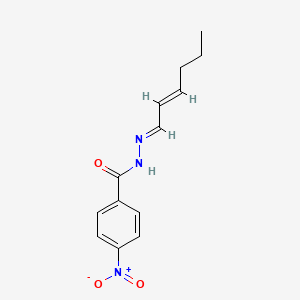
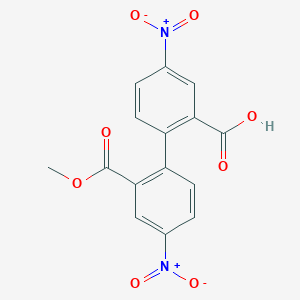
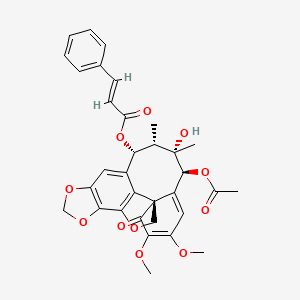
![5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide](/img/structure/B13061993.png)
![4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061995.png)
